2-(1-methyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide: MIAM , is a compound with an intriguing structure. It combines an indole moiety with a pyrazole ring, making it a fascinating target for research and applications.
Preparation Methods
Synthetic Routes: The synthesis of MIAM involves several steps. One common approach is the condensation of 1-methyl-1H-indole-3-carbaldehyde with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde, followed by acetylation of the resulting intermediate. The reaction conditions and reagents may vary, but the overall strategy remains consistent.
Industrial Production: While MIAM is not produced on an industrial scale, its synthesis can be adapted for larger-scale production. Researchers continue to explore efficient and scalable methods for its preparation.
Chemical Reactions Analysis
Reactivity: MIAM can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the indole or pyrazole rings can be replaced.
Acetylation: The acetamide group can be further modified.
Acetic anhydride: Used for acetylation.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Hydrazine derivatives: Useful for pyrazole ring modifications.
Major Products: The products depend on the specific reaction conditions. Oxidation may yield hydroxylated or carbonylated derivatives, while reduction could lead to dehydrogenated forms.
Scientific Research Applications
MIAM’s versatility makes it valuable in various fields:
Chemistry: As a synthetic intermediate, MIAM contributes to the development of novel compounds.
Biology: Researchers study its interactions with biomolecules.
Medicine: MIAM’s potential as a drug candidate warrants investigation.
Industry: Its use in materials science and catalysis is being explored.
Mechanism of Action
MIAM’s mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
MIAM’s uniqueness lies in its hybrid structure. Similar compounds include 3,3-bis(1-butyl-2-methyl-1H-indol-3-yl)phthalide (CAS: 50292-91-6), which shares the indole motif but lacks the pyrazole ring . MIAM’s distinct combination sets it apart.
Properties
Molecular Formula |
C18H22N4O |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C18H22N4O/c1-12-16(13(2)22(4)20-12)10-19-18(23)9-14-11-21(3)17-8-6-5-7-15(14)17/h5-8,11H,9-10H2,1-4H3,(H,19,23) |
InChI Key |
RSWXHKZKAJCNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)CC2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
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